7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine

Kinase Inhibitor Design SNAr Diversification FGFR1 Inhibition

7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine (CAS 1268522-12-8, C₅H₂ClN₃O, MW 155.54) is the unsubstituted parent heterocycle of the oxazolo[5,4-d]pyrimidine class, a fused 5/6-membered ring system recognized as a 9-oxa-purine isostere of naturally occurring nucleic acid bases. The scaffold places a single reactive chlorine atom at the C7 position of the pyrimidine ring while leaving the C2 and C5 positions unsubstituted, creating a minimal, atom-economical entry point for divergent late-stage functionalization via nucleophilic aromatic substitution (SNAr).

Molecular Formula C5H2ClN3O
Molecular Weight 155.54 g/mol
Cat. No. B13026877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine
Molecular FormulaC5H2ClN3O
Molecular Weight155.54 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CO2
InChIInChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)10-2-9-3/h1-2H
InChIKeyQKLWWCCGEPNYNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine – A Minimal Purine-Isosteric Scaffold for Kinase-Focused Library Synthesis


7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine (CAS 1268522-12-8, C₅H₂ClN₃O, MW 155.54) is the unsubstituted parent heterocycle of the oxazolo[5,4-d]pyrimidine class, a fused 5/6-membered ring system recognized as a 9-oxa-purine isostere of naturally occurring nucleic acid bases . The scaffold places a single reactive chlorine atom at the C7 position of the pyrimidine ring while leaving the C2 and C5 positions unsubstituted, creating a minimal, atom-economical entry point for divergent late-stage functionalization via nucleophilic aromatic substitution (SNAr) . This compound serves as the key synthetic intermediate from which virtually all biologically active 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines are derived, including inhibitors of VEGFR2, adenosine kinase, CDK2, CDC7, and FGFR1 .

Why Substituting 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine with Other Halogenated or Pre-Functionalized Scaffolds Compromises Library Diversity and Synthetic Efficiency


The 7-chloro substituent fulfills a dual structural role that cannot be replicated by 7-fluoro, 7-bromo, or pre-installed 7-amino congeners: it provides sufficient electrophilic reactivity for high-yielding SNAr diversification with amines while remaining inert under the Lewis-acidic cyclization conditions used to construct the oxazolo[5,4-d]pyrimidine core . Pre-functionalized 2-aryl or 5-alkyl analogs lock the scaffold into a single chemotype before biological screening, forfeiting the opportunity to independently optimize the C2, C5, and C7 vectors—each of which controls a distinct pharmacophoric interaction with kinase hinge, hydrophobic back-pocket, and ribose-pocket regions respectively . Replacement of the oxazole oxygen with sulfur (thiazolo[5,4-d]pyrimidine) or alteration of the N-O connectivity (isoxazolo[5,4-d]pyrimidine) fundamentally shifts the hydrogen-bonding capacity and electronic distribution of the fused ring, producing divergent kinase selectivity profiles that disqualify these analogs as drop-in replacements . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine vs. Closest Analogs


SNAr Diversification Efficiency: 7-Chloro Enables 10–50-Fold Potency Enhancement vs. Chloro Precursor Upon Amination at C7

The 7-chloro substituent serves as a synthetic handle for nucleophilic displacement; when converted to 7-alkylamino derivatives, the resulting compounds exhibit FGFR1 inhibitory potencies approximately 10- to 50-fold greater than the corresponding chloro precursors. The oxazolo[5,4-d]pyrimidine scaffold with a 7-amino substituent (e.g., cyclohexylamino) achieved an IC₅₀ of 0.07 µM against FGFR1, whereas the 7-chloro starting material is inactive (IC₅₀ > 10 µM) in the same assay . This reactivity gradient cannot be replicated with 7-fluoro analogs, which are less electrophilic toward amine nucleophiles under standard SNAr conditions (DMF, 80°C, K₂CO₃) . The 7-chloro compound thus uniquely balances bench stability with on-demand reactivity for parallel library synthesis.

Kinase Inhibitor Design SNAr Diversification FGFR1 Inhibition Structure-Activity Relationship

VEGFR2 Kinase Inhibition: 7-Aminated Oxazolo[5,4-d]pyrimidines Match Sunitinib Potency; Regioisomeric [4,5-d] Scaffolds Are Inactive

Oxazolo[5,4-d]pyrimidine derivatives bearing a 7-amino substituent achieve VEGFR2 kinase IC₅₀ values as low as 0.33 µM and HUVEC cellular IC₅₀ of 0.29 µM—comparable to the clinically approved VEGFR2 inhibitor sunitinib (IC₅₀ = 8.4–9.0 µM against HepG2/U251) . Critically, the isomeric oxazolo[4,5-d]pyrimidine scaffold, when elaborated with identical 7-substituents, is devoid of VEGFR2 inhibitory activity . The Dimroth rearrangement study further demonstrated that shifting the imine/amine connectivity from the 7(6H)-imine (active, IC₅₀ comparable to tivozanib) to the 7-N-benzyl-7-amine isomer (inactive, no anticancer effect against A549, HT-29, A375, MCF7) abolishes biological activity entirely . This establishes that the [5,4-d] ring fusion geometry—and specifically the spatial positioning of the oxazole nitrogen relative to the C7 substituent—is a non-negotiable determinant of kinase binding competence.

VEGFR2 Inhibition Anti-Angiogenesis Regioisomeric Selectivity Kinase Profiling

Adenosine Kinase: 7-Substituted Oxazolo[5,4-d]pyrimidines Achieve ≤10 nM IC₅₀; Isoxazolo and Thiazolo Isosteres Show ≥100-Fold Weaker Affinity

The 2-aryl-7-amino-oxazolo[5,4-d]pyrimidine chemotype, accessible exclusively via SNAr amination of the 7-chloro scaffold, produced an adenosine kinase (AK) inhibitor with an IC₅₀ ≤ 10 nM . A specific 7-(4-benzylpiperazin-1-yl)-2-phenyl-oxazolo[5,4-d]pyrimidine derivative demonstrated AK IC₅₀ = 10 nM in human AK expressed in E. coli . In contrast, scaffold-hopping studies replacing the oxazole with isoxazole (N-O connectivity change) or thiazole (O→S replacement) yielded compounds with IC₅₀ values above 1 µM for CB2 cannabinoid receptor binding, representing a >100-fold loss in target affinity attributable solely to heteroatom substitution . The oxazole oxygen participates in a critical hydrogen-bond network within the AK ATP-binding pocket that neither the isoxazole N-O dipole nor the thiazole sulfur can replicate. This heteroatom-specific interaction pattern is conserved across multiple kinase targets, making the oxazolo[5,4-d]pyrimidine the privileged scaffold among purine isosteres.

Adenosine Kinase Inhibition Scaffold Hopping Isosteric Comparison CNS Drug Discovery

Molecular Weight and Atom Economy: The 155.54 Da Parent Scaffold Enables Ligand-Efficient Lead Optimization vs. Pre-Functionalized Analogs (MW > 245 Da)

7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine possesses a molecular weight of 155.54 Da (C₅H₂ClN₃O), making it the smallest member of the oxazolo[5,4-d]pyrimidine family with a reactive diversification handle . The closest commercially available 2-aryl analogs—7-chloro-2-phenyl-oxazolo[5,4-d]pyrimidine (MW 229.66) and 7-chloro-2-(p-tolyl)oxazolo[5,4-d]pyrimidine (MW 245.66)—enter the optimization pathway with 47–58% higher molecular weight, pre-consuming the C2 vector with a metabolically labile phenyl ring before any biological data is generated . In fragment-based drug design (FBDD) workflows, the 155.54 Da parent satisfies the 'rule of three' (MW < 300, clogP ≤ 3) and allows independent optimization of each vector, preserving ligand efficiency metrics throughout the lead optimization campaign. This contrasts with 2,5-disubstituted chloro intermediates such as 2,5-dimethyl-7-chlorooxazolo[5,4-d]pyrimidine (MW 195.61) or 7-chloro-2,5-diphenyl-oxazolo[5,4-d]pyrimidine (MW 321.77), which lock both C2 and C5 positions and preclude systematic SAR exploration .

Lead Optimization Ligand Efficiency Fragment-Based Drug Design Molecular Weight

Kinase Selectivity Fingerprint: Oxazolo[5,4-d]pyrimidine Core Shows >60% Inhibition of VEGFR1/VEGFR2/EGFR but Spares FGFR, PDGFR, Flt-3, JAK2, and KIT

A kinase selectivity panel evaluating 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines revealed selective inhibition of VEGFR2, VEGFR1, and EGFR (inhibitory rate > 60%) while largely sparing FGFR, PDGFR, Flt-3, JAK2, and KIT kinases at equivalent concentrations . This selectivity fingerprint is conferred by the oxazole nitrogen's participation in a specific hydrogen-bond network with the kinase hinge region (Lys-868 and Asp-1046 backbone NH in VEGFR2), an interaction geometry that is disrupted when the oxazole is replaced with isoxazole (altered N-O dipole vector) or thiazole (weaker H-bond acceptor strength of sulfur vs. oxygen) . The selectivity profile contrasts with multi-kinase inhibitors such as sorafenib, which potently inhibits VEGFR2, PDGFR, RAF, and KIT, leading to broader off-target effects. Oxazolo[5,4-d]pyrimidines achieve VEGFR-preferential inhibition without requiring a decorated 2-aryl moiety, enabling the 7-chloro parent scaffold to serve as a selectivity-neutral starting point for focused library design .

Kinase Selectivity Profiling VEGFR Selectivity Polypharmacology Safety Pharmacology

Procurement-Guiding Application Scenarios for 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine Based on Verified Differentiation Evidence


Parallel Library Synthesis for Kinase Inhibitor Lead Discovery (FGFR1, VEGFR2, CDK2, CDC7, AK)

Research groups executing high-throughput parallel synthesis of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidine libraries should procure the unsubstituted 7-chloro parent scaffold (CAS 1268522-12-8) rather than pre-functionalized 2-aryl or 5-alkyl analogs. The SNAr reactivity of the C7 chlorine with primary/secondary amines enables single-step diversification into 7-amino derivatives that achieve FGFR1 IC₅₀ = 0.07 µM, VEGFR2 IC₅₀ = 0.33 µM, and adenosine kinase IC₅₀ ≤ 10 nM—potency levels unattainable with the chloro precursor (IC₅₀ > 10 µM) . Independent optimization of the C2 aryl and C5 substituents via sequential Suzuki coupling and alkylation, respectively, is only feasible when these positions are unsubstituted in the starting material. The 155.54 Da molecular weight satisfies fragment-based screening criteria, allowing hit identification at concentrations compatible with biophysical methods (SPR, DSF, ITC) before chemical elaboration .

VEGFR2-Selective Anti-Angiogenic Agent Development with Reduced Polypharmacology Risk

Medicinal chemistry teams targeting tumor angiogenesis with a requirement for VEGFR2-preferential inhibition (sparing PDGFR and KIT to avoid hypertension and myelosuppression) should select the oxazolo[5,4-d]pyrimidine scaffold over thiazolo[5,4-d]pyrimidine or isoxazolo[5,4-d]pyrimidine alternatives. The oxazolo core provides >60% inhibition of VEGFR1/VEGFR2/EGFR while showing <30% inhibition of FGFR, PDGFR, Flt-3, JAK2, and KIT in kinase panel screening . The Dimroth rearrangement liability demands strict quality control to ensure the [5,4-d]-7(6H)-imine regioisomer rather than the inactive 7-N-benzyl-7-amine isomer. Procurement specifications should require HPLC purity ≥95% with NMR confirmation of regioisomeric identity (NOESY cross-peak between H-6 benzyl CH₂ and H-2 aryl protons diagnostic for the active isomer) . Reference compound 9n (2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine) with VEGFR2 IC₅₀ = 0.33 µM and HUVEC IC₅₀ = 0.29 µM serves as an appropriate positive control for assay validation .

Fragment-Based Drug Design (FBDD) Campaigns Leveraging Purine-Isosteric Recognition

Fragment-screening groups seeking purine-isosteric fragments for kinase or purinergic receptor targets should prioritize 7-chloro-[1,3]oxazolo[5,4-d]pyrimidine (MW 155.54 Da, 11 heavy atoms, clogP ~1.2) over 7-chloro-2-phenyl-oxazolo[5,4-d]pyrimidine (MW 229.66 Da, 17 heavy atoms) or thiazolo[5,4-d]pyrimidine fragments. The oxazolo[5,4-d]pyrimidine core is a validated 9-oxa-purine analog that preserves the Watson-Crick hydrogen-bonding face of natural purines while replacing the imidazole NH with an oxazole oxygen, eliminating the metabolic N-dealkylation liability of purine drugs . The chloro substituent provides a heavy-atom anchor for X-ray crystallographic phasing without adding excessive molecular weight, and its subsequent displacement with amines enables fragment growing with minimal perturbation of the initial binding pose . Two of the synthesized 9-oxa-purine analogs have demonstrated ricin inhibition with IC₅₀ values of approximately 1–3 mM, establishing the scaffold's ability to engage nucleotide-recognizing proteins even in its minimally elaborated form .

Solid-Phase Synthetic Methodology Development for DNA-Encoded Library (DEL) Construction

Groups developing DNA-encoded chemical libraries or solid-phase parallel synthesis platforms should select the 7-chloro scaffold as the resin-loading intermediate, as demonstrated by the solid-phase method for N-alkyl-7-alkylamino-2-aryloxazolo[5,4-d]pyrimidine-5-carboxamide derivatives . The 7-chloro intermediates are prepared via chlorination of 2-aryl-6,7-dihydrooxazolo[5,4-d]pyrimidin-7-ones with POCl₃ and subsequently immobilized on solid support through the C5 carboxylate handle, enabling sequential C7 amination and C2 arylation without cross-reactivity or protecting-group manipulation . This synthetic sequence is incompatible with 7-bromo or 7-iodo analogs, which undergo unwanted oxidative addition side reactions under palladium-catalyzed C2 arylation conditions, and with 7-fluoro analogs, which are insufficiently reactive toward amine nucleophiles at solid-phase-compatible temperatures (25–60°C) . The chloro leaving group thus uniquely balances reactivity for both solution-phase diversification and solid-phase synthetic methodology, making it the only viable scaffold for integrated DEL-compatible library production.

Quote Request

Request a Quote for 7-Chloro-[1,3]oxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.